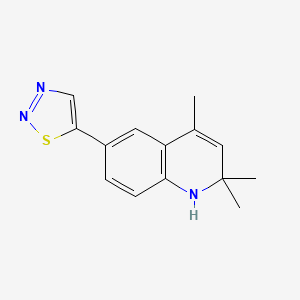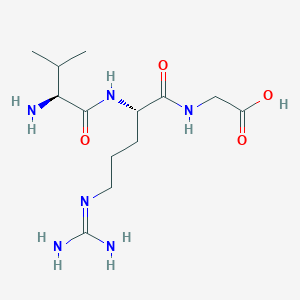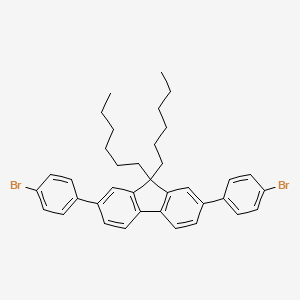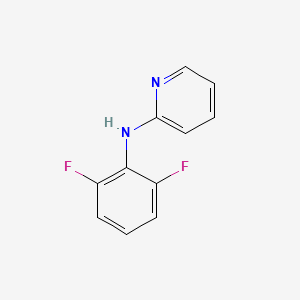
2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline is a heterocyclic compound that features a quinoline core substituted with a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or sulfur atoms in the thiadiazole ring.
Reduction: Reduction reactions could target the quinoline core or the thiadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an antimicrobial or anticancer agent due to the presence of the thiadiazole ring, which is known for its bioactivity.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory or analgesic effects.
Industry
Industrially, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用機序
The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
2,2,4-Trimethylquinoline: Lacks the thiadiazole ring, which might reduce its bioactivity.
6-(1,2,3-Thiadiazol-5-yl)quinoline: Similar structure but without the trimethyl groups, potentially affecting its chemical reactivity and biological activity.
Uniqueness
The presence of both the trimethyl groups and the thiadiazole ring in 2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline makes it unique, potentially offering a combination of chemical stability and biological activity not found in similar compounds.
特性
CAS番号 |
179894-37-2 |
|---|---|
分子式 |
C14H15N3S |
分子量 |
257.36 g/mol |
IUPAC名 |
5-(2,2,4-trimethyl-1H-quinolin-6-yl)thiadiazole |
InChI |
InChI=1S/C14H15N3S/c1-9-7-14(2,3)16-12-5-4-10(6-11(9)12)13-8-15-17-18-13/h4-8,16H,1-3H3 |
InChIキー |
PHDVWFMJIJFPKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(NC2=C1C=C(C=C2)C3=CN=NS3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
![[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite](/img/structure/B14258810.png)



![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)

![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)
![2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid](/img/structure/B14258851.png)
![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)
![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)
